N-Methacryloylglycine

概要

説明

N-Methacryloylglycine, with the chemical formula C7H11NO3 and CAS registry number 23578-45-2, is a compound known for its applications in various fields. This white solid is characterized by its methacryloyl and glycine functional groups. It is commonly used as a monomer in the synthesis of polymers and copolymers, offering a versatile platform for the development of materials with specific properties . This compound is also used in the production of dental materials, such as dental adhesives and dental composites, due to its excellent adhesive properties and biocompatibility .

準備方法

N-Methacryloylglycine can be synthesized through various methods. One common synthetic route involves the reaction of methacrylic acid with glycine in the presence of a dehydrating agent . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. Industrial production methods often involve the use of methacryloyl chloride and glycine, which react to form this compound in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization.

化学反応の分析

N-Methacryloylglycine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The methacryloyl group can undergo nucleophilic substitution reactions, where the glycine moiety remains intact.

Addition Reactions: The double bond in the methacryloyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The major products formed from these reactions are typically polymers or modified this compound derivatives .

科学的研究の応用

Scientific Research Applications

1. Biomaterials Development

N-Methacryloylglycine is extensively used in creating biomaterials, especially hydrogels, which are pivotal in tissue engineering and regenerative medicine. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation.

2. Drug Delivery Systems

This compound has been investigated for its potential in drug delivery applications. Its ability to form stable networks allows it to encapsulate therapeutic agents, releasing them in a controlled manner. For instance, poly(this compound) composites have been shown to exhibit pH-sensitive drug release properties, making them suitable for targeted therapies .

3. Dental Materials

In dental applications, this compound enhances the bonding strength between composite resins and dentin surfaces. Studies have demonstrated that its use leads to the formation of hybrid layers that significantly improve tensile bond strengths compared to traditional methods .

Case Study 1: Dental Applications

A study explored the effects of this compound derivatives on bonding strength between composite resin and dentin. The results indicated that specific derivatives yielded bond strengths ranging from 13 to 15 MPa, significantly higher than those achieved without treatment . This enhancement is attributed to the formation of a robust hybrid layer upon application.

Case Study 2: Drug Delivery Systems

Research on poly(this compound)/nanocellulose composites revealed their potential as pH-sensitive systems for controlled drug release. These composites demonstrated effective retention of diclofenac at acidic pH levels (pH 2.1) while facilitating release at neutral pH (pH 7.4), indicating their applicability in both dermal and oral drug delivery systems .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biomaterials | Development of hydrogels for tissue engineering | Mimics extracellular matrix; supports cell growth |

| Drug Delivery | pH-sensitive nanocomposites for controlled release | Effective retention and release profiles based on pH |

| Dental Materials | Enhances bonding strength between composite resin and dentin | Bond strengths increased by 13-15 MPa with specific derivatives |

作用機序

The mechanism by which N-Methacryloylglycine exerts its effects is primarily through its ability to polymerize and form stable networks. In drug delivery systems, it acts as a carrier that can encapsulate therapeutic agents and release them in a controlled manner . The molecular targets and pathways involved in its action include interactions with cellular membranes and extracellular matrices, which facilitate the delivery of drugs to specific sites in the body .

類似化合物との比較

N-Methacryloylglycine is unique due to its combination of methacryloyl and glycine functional groups, which provide it with distinct properties. Similar compounds include:

Methacryloylaminoacetic acid: Similar in structure but lacks the glycine moiety.

Methacryloylglycine: Another similar compound with slight variations in the functional groups.

These compounds share some properties with this compound but differ in their specific applications and reactivity.

生物活性

N-Methacryloylglycine (NMG) is a methacrylic acid derivative that has garnered attention in various fields, particularly in biomaterials and drug delivery systems. This compound exhibits unique biological activities that make it suitable for applications in tissue engineering, drug delivery, and as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.

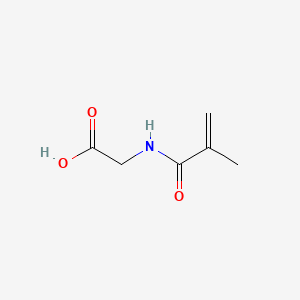

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₉NO₂

- Molar Mass : 139.15 g/mol

The compound features a methacryloyl group that allows for polymerization, making it useful in creating hydrogels and other polymeric materials.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In a study involving nanocellulose-based composites, NMG was incorporated into hydrogels which displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of NMG enhanced the antimicrobial efficacy of the composite materials, making them suitable for applications in wound healing and infection control .

Drug Delivery Systems

NMG has been utilized in the development of pH-sensitive drug delivery systems. For instance, poly(this compound)/nanocellulose composites have been designed to release diclofenac in a controlled manner. These composites exhibited non-cytotoxic properties and were stable under physiological conditions, demonstrating their potential for targeted drug release applications .

Adhesive Properties

Research has indicated that this compound can enhance adhesive properties when used in dental primers. A study showed that primers containing NMG achieved higher bond strength to dentin compared to traditional adhesives. This property is attributed to the unique adhesion mechanisms facilitated by the methacryloyl group .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound incorporated into nanocellulose films. The results demonstrated a significant reduction in bacterial viability for both E. coli and S. aureus when exposed to these films. The study concluded that NMG's incorporation into nanocellulose matrices could lead to effective antimicrobial materials for medical applications .

Case Study 2: Drug Release Mechanism

In another research effort, poly(this compound) was combined with bacterial nanocellulose to create a pH-sensitive hydrogel capable of controlled drug release. The study highlighted that the release rate of diclofenac was modulated by pH changes, indicating potential applications in treating inflammatory conditions where localized drug delivery is beneficial .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the unique properties of polymers containing N-Methacryloylglycine in drug delivery?

A1: [] Researchers have investigated polymers incorporating this compound as potential drug carriers, focusing on their enzymatic degradation. Copolymers of this compound with other monomers like styrene, vinyl acetate, and 2-hydroxyethyl methacrylate were synthesized. The study demonstrated that the release rate of a model drug, biphenyl-2-ol, from these copolymers could be controlled by manipulating the copolymer composition and structure. This suggests that this compound-containing polymers could be tailored for specific drug release profiles, potentially enhancing drug efficacy and reducing side effects.

Q2: How does the structure of this compound-based polymers influence their interaction with enzymes?

A2: [] A study exploring the enzymatic hydrolysis of this compound-containing polymers by α-chymotrypsin provided valuable insights. It revealed that the hydrolysis rate is influenced by the type and arrangement of comonomers in the polymer chain. For instance, copolymers with a higher proportion of substrate units showed faster degradation. Interestingly, the study also observed that the specific sequence of monomers within the polymer had less impact on the hydrolysis rate than the overall composition. This suggests that by strategically choosing and arranging comonomers alongside this compound, researchers can fine-tune the biodegradability of these polymers for specific applications.

Q3: How does this compound compare to N-Methacryloyl-β-alanine in terms of its protonation behavior in polymers?

A3: [] Research has shown that polymers of this compound and N-Methacryloyl-β-alanine, while structurally similar, exhibit distinct protonation behaviors. These differences stem from the varying interactions of the amide groups within the polymer chains with water molecules. FT-IR spectroscopic analysis revealed that the amide group in poly(this compound) undergoes more significant hydration upon protonation compared to poly(N-Methacryloyl-β-alanine). This difference in hydration directly impacts the polymers' basicity and their response to changes in pH. Understanding these subtle structural differences and their consequences is crucial for designing polymers with specific properties for applications like controlled drug delivery or stimuli-responsive materials.

Q4: Can this compound be utilized to create responsive materials for sensing applications?

A4: [] A study demonstrated the successful development of a sophisticated sensing platform based on a europium (Eu(iii)) coordination polymer film incorporating this compound (Eu(iii)-PMAG). This film, deposited on an electrode, exhibited fluorescence sensitive to various analytes. For example, the presence of copper ions (Cu(ii)) quenched the fluorescence, while the addition of EDTA restored it. This response was attributed to the modulation of the "antenna effect" between Eu(iii) and this compound within the film. The platform's versatility was further demonstrated by integrating the electrocatalytic properties of NADH and a ferrocene probe, enabling the creation of a multi-input logic system for sensing applications. This research highlights the potential of this compound-containing materials in developing advanced sensing platforms for diverse analytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。